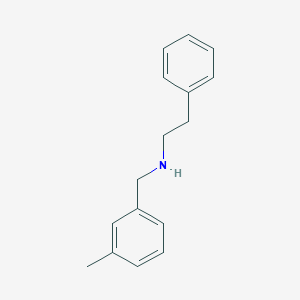![molecular formula C20H14ClN3OS B252756 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide](/img/structure/B252756.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal dysfunction.
Mechanism of Action
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 is a small molecule inhibitor of sGC, which is a key enzyme in the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. It binds to the heme moiety of sGC and prevents the conversion of GTP to cGMP, leading to the accumulation of GTP and the inhibition of NO-mediated vasodilation. This results in the reduction of pulmonary vascular resistance, improvement of cardiac function, and reduction of proteinuria.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary arterial hypertension. It has also been shown to improve cardiac function and reduce mortality in patients with heart failure. Moreover, it has been shown to improve renal function and reduce proteinuria in patients with diabetic nephropathy. In addition, it has been shown to reduce oxidative stress, inflammation, and fibrosis in various organs, including the heart, lungs, and kidneys.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 is its high selectivity and potency for sGC inhibition. This makes it a useful tool for studying the NO-cGMP signaling pathway and its role in various diseases. However, one of the limitations of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 is its poor solubility and bioavailability, which may limit its therapeutic applications in vivo.
Future Directions
There are several future directions for the research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691. One direction is to develop more potent and selective sGC inhibitors with improved solubility and bioavailability. Another direction is to investigate the potential therapeutic applications of sGC inhibitors in other diseases, such as cancer and neurodegenerative disorders. Moreover, it is important to elucidate the molecular mechanisms underlying the beneficial effects of sGC inhibitors in various organs and diseases.
Synthesis Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 involves several steps, starting from the reaction of 2-chloronicotinic acid with 2-amino-3-methylphenol to form 2-chloro-3-(2-methylphenyl)quinoline-4-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-aminobenzothiazole to give N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal dysfunction. It has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary arterial hypertension. In addition, it has been shown to improve cardiac function and reduce mortality in patients with heart failure. Moreover, it has been shown to improve renal function and reduce proteinuria in patients with diabetic nephropathy.
properties
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide |
|---|---|
Molecular Formula |
C20H14ClN3OS |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3OS/c1-12-13(20-24-16-8-2-3-10-17(16)26-20)6-4-9-15(12)23-19(25)14-7-5-11-22-18(14)21/h2-11H,1H3,(H,23,25) |
InChI Key |
QEVYLPWRFQXWNO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)

![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)
![N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)
![1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol](/img/structure/B252694.png)
![1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B252697.png)
![2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
![2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B252700.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)
![4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B252702.png)
![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)
![N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252704.png)